[(2-Chloro-1-methoxyethenyl)oxy](trimethyl)silane
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Overview
Description
(2-Chloro-1-methoxyethenyl)oxysilane is a chemical compound with the molecular formula C6H13ClO2Si and a molecular weight of 180.7 g/mol . It is a silane derivative, characterized by the presence of a chloro and methoxy group attached to an ethenyl moiety, which is further bonded to a trimethylsilyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-1-methoxyethenyl)oxysilane typically involves the reaction of chloromethyltrimethylsilane with methoxyethene under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
On an industrial scale, the production of (2-Chloro-1-methoxyethenyl)oxysilane follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves large-scale reactors and precise control of reaction parameters to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-1-methoxyethenyl)oxysilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Addition Reactions: The ethenyl moiety can participate in addition reactions with electrophiles or nucleophiles.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids to form corresponding silanols.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Electrophiles: Halogens and other electrophilic reagents can be used in addition reactions.
Hydrolysis Conditions: Acidic or basic aqueous solutions are used to hydrolyze the compound.
Major Products Formed
The major products formed from these reactions include substituted silanes, silanols, and other derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
(2-Chloro-1-methoxyethenyl)oxysilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various silane derivatives.
Biology: The compound is used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2-Chloro-1-methoxyethenyl)oxysilane exerts its effects involves the interaction of its functional groups with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the ethenyl moiety can undergo addition reactions. The trimethylsilyl group provides stability and influences the reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
(Chloromethyl)trimethylsilane: Similar in structure but lacks the methoxyethenyl group.
Trimethylsilyl chloride: Contains a trimethylsilyl group but lacks the chloro and methoxyethenyl groups.
Uniqueness
(2-Chloro-1-methoxyethenyl)oxysilane is unique due to the presence of both chloro and methoxyethenyl groups, which provide distinct reactivity and versatility in chemical reactions compared to other similar compounds.
Properties
CAS No. |
199783-24-9 |
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Molecular Formula |
C6H13ClO2Si |
Molecular Weight |
180.70 g/mol |
IUPAC Name |
(2-chloro-1-methoxyethenoxy)-trimethylsilane |
InChI |
InChI=1S/C6H13ClO2Si/c1-8-6(5-7)9-10(2,3)4/h5H,1-4H3 |
InChI Key |
LNYDWKFLOIIHQW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=CCl)O[Si](C)(C)C |
Origin of Product |
United States |
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